Cas no 89-58-7 (2,5-Dimethylnitrobenzene)

2,5-Dimethylnitrobenzene structure
2,5-Dimethylnitrobenzene structure
Produktname:2,5-Dimethylnitrobenzene
CAS-Nr.:89-58-7
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00024284
CID:34512
PubChem ID:6974

2,5-Dimethylnitrobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,4-Dimethyl-2-nitrobenzene
    • Nitropxylene
    • 2,5-Dimethylnitrobenzene
    • 2-NITRO-4-XYLENE
    • Nitro-p-xylene
    • 2-Nitro-p-xylene
    • Benzene, 1,4-dimethyl-2-nitro-
    • p-Xylene, 2-nitro-
    • 2-Nitro-1,4-dimethylbenzene
    • 2,5-Dimethyl-1-nitrobenzene
    • 1,4-dimethyl-2-nitro-benzene
    • 2-Nitro-para-xylene
    • BSFHJMGROOFSRA-UHFFFAOYSA-N
    • H2AU67681F
    • nitro p-xylene
    • Nitro-p-xylol
    • NSC5591
    • 2,5-Dimethy-nitrobenzene
    • DSSTox_CID_5137
    • DSSTox_RID_77681
    • DSSTox_GSID_25
    • 2,5-Dimethyl nitrobenzene
    • Q27279552
    • BSFHJMGROOFSRA-UHFFFAOYSA-
    • FT-0610469
    • A843240
    • AKOS006227606
    • CS-W021287
    • UNII-H2AU67681F
    • DTXSID2025137
    • LS-1895
    • NSC-5591
    • NSC 5591
    • SCHEMBL8367112
    • 1,4-DIMETHYLNITROBENZENE
    • AC-11736
    • 2-nitro-p-xylen
    • CHEMBL1527339
    • CAS-89-58-7
    • EINECS 201-920-7
    • NCGC00090907-02
    • GS-3282
    • 1-Nitro-2,5-dimethylbenzene
    • AI3-23208
    • InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
    • CCRIS 3122
    • MFCD00024284
    • NCGC00257926-01
    • EN300-102019
    • MLS001050096
    • AM804502
    • 89-58-7
    • SCHEMBL171914
    • Benzene,4-dimethyl-2-nitro-
    • DIMETHYL-2-NITROBENZENE, 1,4-
    • DTXCID405137
    • SMR001216529
    • NCGC00090907-01
    • Tox21_200372
    • D1105
    • EC 201-920-7
    • 1,4-Dimethyl-2-nitrobenzene (ACI)
    • p-Xylene, 2-nitro- (6CI, 7CI, 8CI)
    • DB-057144
    • NS00002909
    • MDL: MFCD00024284
    • Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
    • InChI-Schlüssel: BSFHJMGROOFSRA-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(C)=CC=C(C)C=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 151.06300
  • Monoisotopenmasse: 151.063329
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 153
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 45.8
  • Oberflächenladung: 0
  • XLogP3: 2.5

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe Flüssigkeit [1]
  • Dichte: 1.13
  • Schmelzpunkt: -25°C
  • Siedepunkt: 104°C/6mmHg(lit.)
  • Flammpunkt: 104℃
  • Brechungsindex: 1.5400-1.5440
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 45.82000
  • LogP: 2.73480
  • Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether [6]

2,5-Dimethylnitrobenzene Sicherheitsinformationen

2,5-Dimethylnitrobenzene Zolldaten

  • HS-CODE:2904209090
  • Zolldaten:

    China Zollkodex:

    2904209090

    Übersicht:

    290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

2,5-Dimethylnitrobenzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-102019-0.1g
1,4-dimethyl-2-nitrobenzene
89-58-7 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-102019-1.0g
1,4-dimethyl-2-nitrobenzene
89-58-7 95%
1g
$26.0 2023-06-10
Enamine
EN300-102019-10.0g
1,4-dimethyl-2-nitrobenzene
89-58-7 95%
10g
$32.0 2023-06-10
Enamine
EN300-102019-50.0g
1,4-dimethyl-2-nitrobenzene
89-58-7 95%
50g
$51.0 2023-06-10
TRC
D460918-5g
2,5-Dimethylnitrobenzene
89-58-7
5g
$ 65.00 2022-06-05
Fluorochem
078925-25g
1,4-Dimethyl-2-nitrobenzene
89-58-7 95%
25g
£23.00 2022-03-01
Alichem
A010003600-250mg
2,5-Dimethylnitrobenzene
89-58-7 97%
250mg
$470.40 2023-08-31
Alichem
A010003600-500mg
2,5-Dimethylnitrobenzene
89-58-7 97%
500mg
$839.45 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D844053-100g
1,4-Dimethyl-2-nitrobenzene
89-58-7 97%
100g
340.00 2021-05-17
abcr
AB152742-25 g
2,5-Dimethylnitrobenzene, 99%; .
89-58-7 99%
25 g
€88.80 2023-07-20

2,5-Dimethylnitrobenzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene ,  Water ;  rt; 2 h, 60 °C; cooled
Referenz
Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions
Yi, Wen-Bin; Cai, Chun, Journal of Fluorine Chemistry, 2008, 129(6), 524-528

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate
Olah, George A.; Narang, Subhash C., Synthesis, 1978, (9), 690-1

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ;  5 h, rt
Referenz
BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations
Prakash, G. K. Surya; Mathew, Thomas; Marinez, Eric R.; Esteves, Pierre M.; Rasul, Golam; et al, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  rt; 1.5 h, 80 - 85 °C
Referenz
Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems
Jacoway, Jonathan; Kumar, G. G. K. S. Narayana; Laali, Kenneth K., Tetrahedron Letters, 2012, 53(50), 6782-6785

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 h, 22 - 28 °C
Referenz
Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration
Wu, Yanxuan; Lu, Wen; Ma, Yan-Na ; Chen, Feijing; Ren, Wei; et al, Journal of Organic Chemistry, 2023, 88(15), 11322-11327

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium nitrate ,  Sulfuric acid ;  5 s, rt
1.2 1 min, rt
Referenz
Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditions
Hajipour, Abdol; Zarei, Amin; Khazdooz, Leila; Ruoho, A., Synthetic Communications, 2005, 35(17), 2237-2241

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Nitric acid ,  Nitrogen dioxide
Referenz
Synthesis of fluoromethoxythrin and its insecticidal activity
Zou, Xinzhuo; Gu, Keqan, Journal of Fluorine Chemistry, 1990, 46(3), 507-13

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane
Referenz
Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitration
Riego, Juan M.; Sedin, Zeno; Zaldivar, Jose M.; Marziano, Nanziata C.; Tortato, Claudio, Tetrahedron Letters, 1996, 37(4), 513-16

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referenz
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Silica ,  Sodium nitrate ,  Water Catalysts: Sulfuric acid (silica supported) ;  2 - 3 min, 25 °C
Referenz
Nitration of aromatic compounds on silica sulfuric acid
Zolfigol, Mohammad Ali; Mirjalili, BiBi Fatemeh; Bamoniri, Abdolhamid; Zarchi, Mohammad Ali Karimi; Zarei, Amin; et al, Bulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrate
Narang, Subhash C.; Thompson, Malcolm J., Australian Journal of Chemistry, 1978, 31(8), 1839-40

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Referenz
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Shi, Min; et al, Journal of Fluorine Chemistry, 2002, 113(2), 207-209

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ;  4 h, rt; 20 h, 60 °C
Referenz
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Yin, Wan-Po; et al, Journal of Chemical Research, 2006, (9), 549-551

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium nitrate ,  Sulfuric acid (wet carbon-based) ;  3 min, rt
Referenz
Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditions
Shokrolahi, Arash; Zali, Abbas; Keshavarz, Mohammad Hossein, Chinese Chemical Letters, 2007, 18(9), 1064-1066

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 h, 25 °C
Referenz
HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates
Lu, Le; Liu, Huixin; Hua, Ruimao, Organic Letters, 2018, 20(11), 3197-3201

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
Referenz
Continuous nitration of p-xylene
, Japan, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate ;  3 min, 25 °C
Referenz
Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions
Hajipour, A. R.; Zarei, A.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  90 s, 100 °C
Referenz
Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues
Song, Qiao; Lei, Xiangui; Yang, Sheng; Wang, Sheng; Wang, Jianhui; et al, Molecules, 2022, 27(16),

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ;  2 h, rt
Referenz
Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration
Surya Prakash, G. K.; Gurung, Laxman; Glinton, Kevin E.; Belligund, Kavita; Mathew, Thomas; et al, Green Chemistry, 2015, 17(6), 3446-3451

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride ,  Silver nitrate
Referenz
Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solution
Olah, George A.; Fung, Alexander P.; Narang, Subhash C.; Olah, Judith A., Journal of Organic Chemistry, 1981, 46(17), 3533-7

2,5-Dimethylnitrobenzene Raw materials

2,5-Dimethylnitrobenzene Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89-58-7)2,5-Dimethylnitrobenzene
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